![molecular formula C11H14N2O3 B2465171 4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941994-59-8](/img/structure/B2465171.png)
4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
The compound “4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one” is a complex organic molecule that contains a furan ring and a piperazine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic methods including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis .Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. For example, furan-2-carbonyl isothiocyanate can undergo heterocyclization with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .Scientific Research Applications
- Furan-based thiosemicarbazides have been investigated for their potential as antiproliferative agents against cancer cells. Among the synthesized compounds, Compound 15 demonstrated the highest activity against cervical (HeLa) cancer cells, with an IC50 of 8.81 ± 0.28 µM .
- Triazole derivatives (including Compounds 15, 18, 19, 20, 21, and 22 ) also showed high lipid peroxidation inhibition .
- The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues demonstrates the versatility of furan-based compounds .
Antiproliferative Activity Against Cancer Cells
Lipid Peroxidation Inhibition
Functionalized Carboxamides
Furan Platform Chemicals Beyond Fuels and Plastics
Safety and Hazards
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with a variety of targets, including various receptors and enzymes .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
For instance, some furan derivatives have been found to inhibit NADPH oxidase-4 (NOX-4), which plays a crucial role in the production of reactive oxygen species .
Pharmacokinetics
The presence of the furan ring in a compound is known to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan derivatives have been associated with a range of biological activities, including antiproliferative and antioxidant activities .
properties
IUPAC Name |
4-(furan-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2)10(15)12-5-6-13(11)9(14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRROFOZQKSVIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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